
5-Bromo-2-piridinsulfonamida
Descripción general
Descripción
5-Bromopyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a sulfonamide group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-Bromo-2-piridinsulfonamida: es un intermedio versátil en la síntesis orgánica. Es particularmente útil en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales para formar enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas . Este compuesto puede actuar como sustrato para diversas reacciones organometálicas, permitiendo la construcción de compuestos farmacológicamente activos y materiales con propiedades electrónicas únicas.
Química Medicinal
En química medicinal, la This compound sirve como un bloque de construcción para la síntesis de una amplia gama de moléculas bioactivas. Es fundamental en el desarrollo de nuevos medicamentos, especialmente aquellos que se dirigen al sistema nervioso central y al cáncer . Su átomo de bromo puede ser estratégicamente reemplazado o utilizado en la funcionalización posterior para crear moléculas con actividades biológicas deseadas.
Ciencia de los Materiales
Este compuesto encuentra aplicaciones en la ciencia de los materiales, particularmente en el desarrollo de materiales ópticos no lineales. Estos materiales son cruciales para dispositivos optoelectrónicos, como láseres e interruptores ópticos . El átomo de bromo en la this compound puede utilizarse para introducir otros grupos funcionales que mejoran las propiedades ópticas del material.
Ciencia Ambiental
This compound: también se estudia por su impacto ambiental, particularmente en el contexto de su persistencia y degradación en los ecosistemas . La investigación en esta área se centra en comprender su comportamiento en el agua y el suelo, evaluar su potencial como contaminante ambiental y desarrollar métodos para su eliminación o degradación.
Bioquímica
En bioquímica, la This compound se utiliza en el estudio de los mecanismos y la inhibición de las enzimas . Puede imitar ciertas estructuras bioquímicas, lo que permite a los investigadores investigar la función de las enzimas y diseñar inhibidores que puedan regular su actividad, lo cual es esencial para comprender las vías de las enfermedades y desarrollar agentes terapéuticos.
Aplicaciones Industriales
Por último, en aplicaciones industriales, la This compound se utiliza en la síntesis de varios productos químicos y como intermedio en la producción de tintes, pigmentos y otros materiales . Su reactividad y estabilidad en diferentes condiciones la convierten en un compuesto valioso en los procesos de fabricación química a gran escala.
Mecanismo De Acción
Target of Action
Sulfonamides, a class of compounds to which 5-bromopyridine-2-sulfonamide belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including 5-Bromopyridine-2-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate of the enzyme, and compete with PABA for the active site of the enzyme . By inhibiting this enzyme, sulfonamides prevent the synthesis of folic acid, a crucial component for DNA synthesis in bacteria .
Biochemical Pathways
The inhibition of dihydropteroate synthase by 5-Bromopyridine-2-sulfonamide disrupts the synthesis of folic acid in bacteria . Folic acid is a vital cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 5-Bromopyridine-2-sulfonamide effectively halts DNA replication in bacteria, preventing their growth and proliferation .
Pharmacokinetics
It is generally known that sulfonamides have high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may readily cross biological membranes .
Result of Action
The inhibition of folic acid synthesis by 5-Bromopyridine-2-sulfonamide results in the cessation of bacterial growth and proliferation . This is due to the disruption of DNA synthesis, which is crucial for cell division and growth .
Action Environment
The action of 5-Bromopyridine-2-sulfonamide, like other sulfonamides, is influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s bioavailability and efficacy .
Análisis Bioquímico
Biochemical Properties
5-Bromopyridine-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Bromopyridine-2-sulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromopyridine-2-sulfonamide has been observed to alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 5-Bromopyridine-2-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The effects of 5-Bromopyridine-2-sulfonamide over time in laboratory settings have been studied extensively. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromopyridine-2-sulfonamide remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 5-Bromopyridine-2-sulfonamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
5-Bromopyridine-2-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on various biochemical processes within the cell.
Transport and Distribution
The transport and distribution of 5-Bromopyridine-2-sulfonamide within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution pattern is crucial for understanding the compound’s overall effects on cellular function.
Subcellular Localization
5-Bromopyridine-2-sulfonamide exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and subsequent biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2-sulfonamide typically involves the bromination of pyridine-2-sulfonamide. One common method is the reaction of pyridine-2-sulfonamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 5-Bromopyridine-2-sulfonamide may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The
Propiedades
IUPAC Name |
5-bromopyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPDTZOKNNJLTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19642-68-3 | |
| Record name | 5-bromopyridine-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

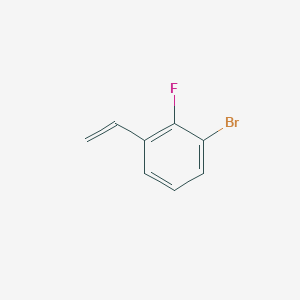

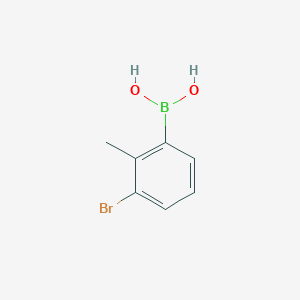
![2-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B1523874.png)
![4-[(3-Bromophenyl)methyl]morpholine-3,5-dione](/img/structure/B1523875.png)

![2,2,2-trifluoroethyl N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}carbamate](/img/structure/B1523880.png)
![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1523881.png)
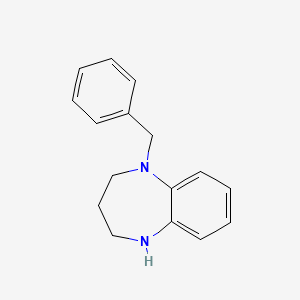
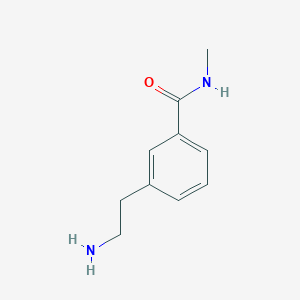

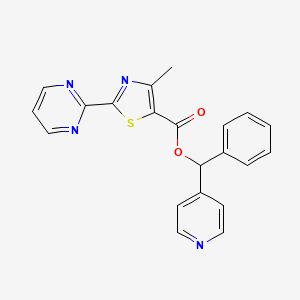
![[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]methanamine](/img/structure/B1523888.png)
